molecular formula C20H18BrNO4 B11606913 (4E)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11606913
M. Wt: 416.3 g/mol
InChI Key: FJLZGSJYIFFESK-LICLKQGHSA-N
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Description

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxyphenyl group, and a dihydro-1,2-oxazol-5-one ring

Preparation Methods

The synthesis of (4E)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can be achieved through several synthetic routes. One common method involves the reaction of 4-bromophenylmethanol with 3-ethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can be compared with similar compounds such as:

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

(4E)-4-[[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C20H18BrNO4/c1-3-24-19-11-15(10-17-13(2)22-26-20(17)23)6-9-18(19)25-12-14-4-7-16(21)8-5-14/h4-11H,3,12H2,1-2H3/b17-10+

InChI Key

FJLZGSJYIFFESK-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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